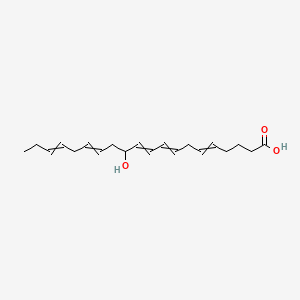

12(R)-HEPE

Description

Properties

IUPAC Name |

12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Architecture of 12(R)-HEPE Biosynthesis from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). We delve into the core enzymatic processes, primarily focusing on the role of 12R-lipoxygenase (12R-LOX), and explore alternative biosynthetic routes. This document offers detailed experimental protocols for the synthesis, purification, and quantification of this compound, alongside an examination of its downstream signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing this compound production and function.

Introduction

Oxylipins, a class of oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs), are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immune responses, and tissue homeostasis. Among these, this compound has emerged as a molecule of interest due to its potential roles in various biological contexts. This guide focuses on the primary biosynthetic pathway of this compound from its precursor, EPA, providing a technical resource for researchers investigating its biological significance and therapeutic potential.

The Core Biosynthetic Pathway: 12R-Lipoxygenase

The stereospecific conversion of EPA to this compound is predominantly catalyzed by the enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene[1][2]. This enzyme is a non-heme iron-containing dioxygenase that facilitates the insertion of molecular oxygen into EPA with high regio- and stereospecificity.

The biosynthesis of this compound via 12R-LOX is a two-step process:

-

Oxygenation: 12R-LOX abstracts a hydrogen atom from the C-10 position of EPA, leading to the formation of a substrate radical. Molecular oxygen is then inserted at the C-12 position to yield 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE).

-

Reduction: The unstable hydroperoxy intermediate, 12(R)-HpEPE, is subsequently reduced to the more stable hydroxy derivative, this compound, by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).

Linoleic acid is a comparatively poor substrate for 12R-lipoxygenase when compared with arachidonic acid[1]. While specific kinetic parameters for human 12R-LOX with EPA are not extensively documented, the enzyme exhibits a preference for arachidonic acid over linoleic acid[1].

Alternative Biosynthetic Pathways: Cytochrome P450

While 12R-LOX is the primary enzyme responsible for this compound synthesis, cytochrome P450 (CYP) enzymes have also been implicated in the metabolism of EPA and can produce various hydroxylated metabolites. However, the lipoxygenase pathway is considered the major route for the stereospecific production of this compound in tissues where 12R-LOX is expressed, such as the skin[2][3].

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis and analysis of 12-HETE, which serves as a close structural and functional analog to 12-HEPE. These values provide a reference for experimental design and interpretation.

Table 1: Chiral LC-MS/MS Separation Parameters for HETE Enantiomers

| Parameter | Method 1 | Method 2 |

| Chromatographic Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | Lux Amylose-2 (150 x 2.0 mm, 3 µm) |

| Mobile Phase | Isocratic: Methanol (B129727):Water:Acetic Acid (95:5:0.1, v/v/v) | Gradient: Acetonitrile (B52724) in 0.1% aqueous formic acid |

| Flow Rate | 0.3 mL/min | Not specified |

| Column Temperature | 40°C | Not specified |

| Retention Time (12(R)-HETE) | ~10 min | Not specified |

| Retention Time (12(S)-HETE) | ~13 min | Not specified |

| Data adapted from methodologies for HETE enantiomers, applicable to HEPE separation. |

Experimental Protocols

Cloning and Expression of Human ALOX12B

This protocol describes the cloning of the full-length human ALOX12B cDNA and its expression, which is a prerequisite for producing recombinant 12R-LOX for in vitro studies.

Materials:

-

Human keratinocyte cDNA library

-

High-fidelity DNA polymerase

-

PCR primers for ALOX12B

-

pET expression vector (e.g., pET-28b(+))

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

-

PCR Amplification: Amplify the full-length ALOX12B cDNA from a human keratinocyte library using specific primers. A hot start at 94°C is recommended, followed by 30 cycles of denaturation, annealing (e.g., 60°C), and extension (e.g., 72°C)[2].

-

Cloning: Ligate the purified PCR product into a suitable pET expression vector.

-

Transformation: Transform the expression construct into a competent E. coli expression host strain.

-

Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

In Vitro Enzymatic Synthesis and Purification of this compound

This protocol outlines the synthesis of this compound using recombinant 12R-LOX and its subsequent purification.

Materials:

-

Purified recombinant human 12R-LOX

-

Eicosapentaenoic acid (EPA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glutathione peroxidase (GPX) and glutathione (GSH)

-

Ethyl acetate

-

Solid-phase extraction (SPE) cartridges (C18)

-

HPLC system with a C18 column

Procedure:

-

Enzymatic Reaction: Incubate purified recombinant 12R-LOX with EPA in the reaction buffer at 37°C for 30 minutes. The reaction will produce 12(R)-HpEPE.

-

Reduction: Add GPX and GSH to the reaction mixture to reduce 12(R)-HpEPE to this compound.

-

Extraction: Terminate the reaction and extract the lipids using a two-phase extraction method with a solvent like ethyl acetate.

-

Purification:

-

Solid-Phase Extraction: Apply the extracted lipids to a pre-conditioned C18 SPE cartridge. Wash with a low-polarity solvent to remove non-polar impurities and then elute the HEPEs with a more polar solvent (e.g., methanol or ethyl acetate).

-

Reversed-Phase HPLC: Further purify the this compound using a reversed-phase HPLC system with a C18 column. Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid to separate this compound from other reaction components. Collect the fraction corresponding to the 12-HEPE peak.

-

Chiral Separation and Quantification of this compound by LC-MS/MS

This protocol provides a method for the baseline separation and quantification of this compound and its stereoisomer, 12(S)-HEPE.

Materials:

-

Chiral HPLC column (e.g., ChiralPak AD-RH)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Mobile phase: Methanol, water, and acetic acid

-

This compound and 12(S)-HEPE standards

-

Deuterated internal standard (e.g., 12(S)-HETE-d8)

Procedure:

-

Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., liquid-liquid extraction with ethyl acetate). Spike the sample with a deuterated internal standard before extraction.

-

Chiral HPLC Separation: Inject the extracted sample onto a chiral HPLC column. Use an isocratic mobile phase, such as methanol:water:acetic acid (95:5:0.1, v/v/v), at a flow rate of approximately 0.3 mL/min and a column temperature of 40°C to achieve baseline separation of the enantiomers[4].

-

MS/MS Detection: Detect the eluting enantiomers using an LC-MS/MS system in negative ion mode. Use multiple reaction monitoring (MRM) to quantify the parent and daughter ions specific for HEPEs.

-

Quantification: Generate a standard curve using known concentrations of this compound and 12(S)-HEPE standards to quantify the amounts in the sample.

Signaling Pathways and Visualizations

12-HEPE is known to exert its biological effects through signaling pathways that are analogous to those of 12-HETE. Evidence suggests that 12-HEPE acts via a Gs protein-coupled receptor (GPCR), leading to the activation of the PI3K/Akt signaling cascade[1]. The orphan GPCR, GPR31, has been identified as a high-affinity receptor for 12(S)-HETE and is a likely candidate for mediating the effects of this compound[5].

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from EPA via 12R-LOX.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound synthesis and analysis.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Conclusion

The biosynthesis of this compound from eicosapentaenoic acid is a highly specific enzymatic process primarily mediated by 12R-lipoxygenase. Understanding the intricacies of this pathway, from the molecular genetics of the enzyme to the downstream signaling cascades of its product, is crucial for elucidating the biological roles of this intriguing oxylipin. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore the synthesis, quantification, and functional analysis of this compound, paving the way for potential therapeutic applications in various diseases. Further research is warranted to fully characterize the kinetic properties of 12R-LOX with EPA and to definitively identify the specific receptors and downstream effectors that mediate the biological activities of this compound.

References

Endogenous Production of 12(R)-HEPE in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As an R-enantiomer of the more extensively studied 12(S)-HEPE, this compound is gaining attention for its potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the endogenous production of this compound in mammalian tissues, focusing on its biosynthetic pathways, the tissues of its origin, and the analytical methods for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, pharmacology, and drug development.

Biosynthesis of this compound

The primary pathway for the endogenous production of this compound in mammals involves the enzymatic activity of 12R-lipoxygenase (12R-LOX). This enzyme, encoded by the ALOX12B gene, catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-12 position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HPEPE). This unstable intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable this compound.

While the 12R-LOX pathway is considered the main route for this compound synthesis, particularly in the skin, an alternative pathway involving cytochrome P450 (CYP) enzymes has also been proposed. However, evidence supporting a significant contribution of CYP enzymes to the specific production of this compound in most tissues remains limited, with the lipoxygenase pathway being the more established route.

Tissue Distribution of this compound

The endogenous production of this compound is most prominently documented in the skin . Specifically, keratinocytes express high levels of 12R-lipoxygenase (12R-LOX), the key enzyme in this compound synthesis.[1] This has led to significant interest in the role of this compound in skin biology and pathology, particularly in inflammatory skin conditions like psoriasis, where elevated levels of the related compound 12(R)-HETE have been observed.[1][2]

While the skin is the primary site of known this compound production, the expression of 12R-LOX in other tissues is not well-characterized. Consequently, quantitative data on this compound concentrations across a wide range of mammalian tissues are scarce. The table below summarizes the known and inferred presence of this compound in various tissues, largely based on the detection of its downstream metabolite, 12(R)-HETE, and the expression of the ALOX12B gene.

| Tissue | This compound Presence | Method of Detection/Inference | Reference(s) |

| Skin (Epidermis) | High | Inferred from high levels of 12(R)-HETE and ALOX12B expression. | [1][2] |

| Psoriatic Skin Lesions | Significantly Elevated | Inferred from markedly increased concentrations of 12(R)-HETE. | [1][2] |

| Other Tissues (e.g., Brain, Lung, Liver, Kidney) | Undetermined | Limited to no direct quantitative data currently available. |

Signaling Pathway of this compound

The specific signaling pathway of this compound is an area of active investigation. Much of the current understanding of HEPE signaling is derived from studies on its stereoisomer, 12(S)-HEPE. 12(S)-HEPE has been shown to interact with G-protein coupled receptors (GPCRs), such as GPR31 and the leukotriene B4 receptor 2 (BLT2), to elicit its biological effects. However, the binding and activation of these receptors by this compound are not well-defined.

Some evidence suggests that the BLT2 receptor may be a potential target for this compound due to its known promiscuity in binding various lipid mediators. However, the affinity and functional consequences of this interaction require further elucidation. The GPR31 receptor, on the other hand, appears to be more specific for the 12(S)-enantiomer.

Given the current lack of a well-defined signaling pathway for this compound, the following diagram represents a hypothetical pathway based on the known signaling of related lipid mediators and the potential involvement of the BLT2 receptor.

Experimental Protocols

Accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. The following protocols provide a general framework for the extraction, chiral separation, and analysis of this compound.

Solid-Phase Extraction (SPE) of this compound from Tissues

This protocol outlines a general procedure for the extraction of eicosanoids, including this compound, from tissue samples.

Materials:

-

Tissue sample (e.g., skin biopsy)

-

Homogenizer

-

Methanol (B129727) (with 0.1% butylated hydroxytoluene - BHT)

-

Internal standard (e.g., 12(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE: methanol, water, hexane (B92381), ethyl acetate (B1210297)

-

Nitrogen evaporator

Procedure:

-

Homogenization: Homogenize the weighed tissue sample in cold methanol containing an antioxidant like BHT to prevent auto-oxidation. Add a known amount of an appropriate internal standard.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Dilution: Dilute the supernatant with acidified water (pH ~3.5) to facilitate binding to the SPE cartridge.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% methanol) and then hexane to remove nonpolar lipids.

-

Elution: Elute the eicosanoids, including this compound, from the cartridge with a more polar organic solvent like ethyl acetate or methanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Chiral Separation and Quantification by LC-MS/MS

This protocol describes the general approach for the chiral separation and quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

-

HPLC system coupled to a tandem mass spectrometer

-

Chiral HPLC column (e.g., Chiralpak AD-H or similar)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, with additives like formic acid or acetic acid)

-

This compound and 12(S)-HEPE analytical standards

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample extract onto the chiral HPLC column.

-

Use an isocratic or gradient elution with a mobile phase optimized for the separation of HEPE enantiomers. A common mobile phase composition is a mixture of acetonitrile, water, and an acid modifier.

-

The flow rate and column temperature should be optimized to achieve baseline separation of this compound and 12(S)-HEPE.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for HEPE is typically m/z 319.2.

-

Select specific product ions for quantification and confirmation (e.g., m/z 179.1).

-

-

Quantification:

-

Generate a calibration curve using analytical standards of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

-

Conclusion

The endogenous production of this compound in mammalian tissues, primarily through the 12R-lipoxygenase pathway in the skin, represents an important area of research with potential implications for inflammatory diseases and other pathological conditions. While significant progress has been made in understanding its biosynthesis and developing analytical methods for its detection, further research is needed to fully elucidate its tissue distribution and specific signaling pathways. This technical guide provides a comprehensive overview of the current knowledge and methodologies to aid researchers and professionals in advancing our understanding of this intriguing bioactive lipid mediator.

References

12(R)-HEPE: A Technical Guide to its Physiological Functions in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Emerging evidence suggests that this compound possesses anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological functions in inflammation, including its biosynthesis, mechanisms of action, and relevant experimental data and protocols. While research into this compound is still in its early stages, this document consolidates the existing knowledge to support further investigation and drug development efforts.

Biosynthesis of this compound

This compound is synthesized from EPA through the enzymatic action of 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene. This enzyme catalyzes the insertion of molecular oxygen into EPA at the carbon-12 position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), which is then rapidly reduced to this compound.[1] The expression of ALOX12B is particularly prominent in the epidermis.[1]

Caption: Biosynthesis pathway of this compound from EPA.

Physiological Functions in Inflammation

Current research points towards an anti-inflammatory role for this compound, primarily investigated in the context of skin inflammation and atherosclerosis.

Skin Inflammation

Studies have shown that this compound is a prominent metabolite in the skin of mice fed a diet rich in omega-3 fatty acids.[2] In a mouse model of contact hypersensitivity, topical application of this compound was found to inhibit inflammation by reducing neutrophil infiltration.[2] This effect is attributed to the downregulation of the neutrophil chemoattractants, CXCL1 and CXCL2, in keratinocytes.[2] The proposed mechanism involves the activation of the retinoid X receptor alpha (RXRα).[2]

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease. A study has demonstrated that 12-HEPE can inhibit the transformation of macrophages into foam cells, a key event in the development of atherosclerotic plaques.[3] This inhibitory effect was shown to be dependent on the peroxisome proliferator-activated receptor-gamma (PPARγ).[3]

Signaling Pathways

The signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully elucidated. However, two key pathways have been implicated:

-

RXRα Pathway in Keratinocytes: In the context of skin inflammation, this compound is suggested to signal through the retinoid X receptor alpha (RXRα) in keratinocytes to suppress the expression of pro-inflammatory chemokines.[2]

-

PPARγ Pathway in Macrophages: In the context of atherosclerosis, 12-HEPE has been shown to act in a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent manner to inhibit the formation of foam cells from macrophages.[3]

Caption: Known signaling pathways of this compound in inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effect of this compound on Chemokine Expression in Keratinocytes

| Treatment | Target Gene | Fold Change (vs. Control) | Cell Type | Reference |

| 12-HEPE | CXCL1 | Decreased | Human Keratinocytes | [2] |

| 12-HEPE | CXCL2 | Decreased | Human Keratinocytes | [2] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Contact Hypersensitivity

| Treatment | Parameter | Effect | Model | Reference |

| Topical 12-HEPE | Ear Swelling | Inhibition | Mouse Contact Hypersensitivity | [2] |

| Topical 12-HEPE | Neutrophil Infiltration | Inhibition | Mouse Contact Hypersensitivity | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are outlines of key experimental procedures cited in the literature.

Synthesis and Purification of this compound

A detailed protocol for the enzymatic synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of its arachidonic acid-derived counterpart, 12(R)-HETE, which involves the use of a cloned and expressed 12R-lipoxygenase.[4]

General Steps:

-

Expression of 12R-Lipoxygenase (ALOX12B): The human ALOX12B gene can be cloned and expressed in a suitable system (e.g., insect cells or bacteria) to produce the recombinant enzyme.

-

Enzymatic Reaction: The purified recombinant 12R-lipoxygenase is incubated with the substrate, eicosapentaenoic acid (EPA), under optimized conditions (buffer, pH, temperature, and co-factors).

-

Extraction: The reaction mixture is quenched, and the lipids are extracted using an organic solvent system (e.g., Folch or Bligh-Dyer method).

-

Purification: The extracted lipids are purified using chromatographic techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC), often using a chiral column to separate the R and S enantiomers.

-

Quantification and Characterization: The purified this compound is quantified and its identity confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Caption: General workflow for this compound synthesis and purification.

In Vivo Mouse Model of Contact Hypersensitivity

This model is used to assess the anti-inflammatory effects of topically applied this compound.

Procedure Outline:

-

Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of their skin.

-

Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.

-

Treatment: this compound or a vehicle control is applied topically to the ear at specified time points before and/or after the challenge.

-

Assessment of Inflammation:

-

Ear Swelling: Ear thickness is measured at various time points after the challenge using a micrometer.

-

Histological Analysis: Ear tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify immune cell infiltration.

-

Gene Expression Analysis: RNA is extracted from the ear tissue to quantify the expression of inflammatory mediators (e.g., CXCL1, CXCL2) using quantitative real-time PCR (qRT-PCR).

-

In Vitro Macrophage Foam Cell Formation Assay

This assay is used to evaluate the effect of 12-HEPE on macrophage lipid accumulation.

Procedure Outline:

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice.

-

Cell Culture and Treatment: The isolated macrophages are cultured and treated with 12-HEPE or a vehicle control for a specified period.

-

Induction of Foam Cell Formation: The treated macrophages are then incubated with oxidized low-density lipoprotein (ox-LDL) to induce lipid uptake and foam cell formation.

-

Assessment of Foam Cell Formation:

-

Oil Red O Staining: Cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize intracellular lipid droplets. The extent of staining can be quantified.

-

Gene Expression Analysis: RNA is extracted from the cells to measure the expression of genes involved in lipid metabolism and inflammation (e.g., Abca1, Abcg1, PPARγ target genes) by qRT-PCR.

-

Gaps in Knowledge and Future Directions

The study of this compound is a nascent field with significant opportunities for further research. Key gaps in the current understanding include:

-

Systemic Anti-inflammatory Effects: The anti-inflammatory actions of this compound have primarily been demonstrated in the skin. Its effects on systemic inflammation and in other inflammatory conditions remain largely unexplored.

-

Receptor Identification: While RXRα and PPARγ have been implicated, a specific, high-affinity receptor for this compound on immune cells has not yet been identified.

-

Downstream Signaling Cascades: The detailed intracellular signaling pathways activated by this compound in various immune cells are unknown.

-

Effects on Immune Cell Subsets: The direct effects of this compound on the function of different immune cells, such as T cells, B cells, neutrophils, and dendritic cells, require investigation.

-

Pharmacokinetics and Pharmacodynamics: The in vivo stability, distribution, and metabolism of this compound are not well characterized.

Future research should focus on addressing these knowledge gaps to fully elucidate the therapeutic potential of this compound in a broader range of inflammatory diseases. The development of selective agonists and antagonists for its putative receptor(s) will be instrumental in these efforts.

Conclusion

This compound is an omega-3 fatty acid-derived metabolite with demonstrated anti-inflammatory properties, particularly in the context of skin inflammation and atherosclerosis. Its mechanisms of action appear to involve the activation of nuclear receptors such as RXRα and PPARγ. While the current body of evidence is limited, it provides a strong rationale for further in-depth investigation into the physiological functions and therapeutic potential of this intriguing lipid mediator. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the promise of this compound in the management of inflammatory disorders.

References

- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

12(R)-HEPE as a bioactive lipid mediator

An In-depth Technical Guide to 12(R)-HEPE as a Bioactive Lipid Mediator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12(R)-hydroxyeicosapentaenoic acid (this compound) is an R-stereoisomer of a mono-hydroxylated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Primarily synthesized by the enzyme 12R-lipoxygenase (12R-LOX), this compound is emerging as a significant bioactive lipid mediator with pleiotropic effects. This document provides a comprehensive overview of this compound, detailing its biosynthesis, signaling pathways, physiological functions, and pathological implications. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical guide for researchers in lipid biology and drug development.

Introduction

Lipid mediators are signaling molecules derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. While the roles of prostaglandins (B1171923) and leukotrienes have been extensively studied, the functions of other eicosanoids, such as the hydroxyeicosapentaenoic acids (HEPEs), are still being elucidated. This compound, in particular, has garnered interest for its potential roles in metabolic regulation, inflammation, and skin physiology. It is the R-enantiomer of 12-HEPE, distinguishing it from the more commonly studied 12(S)-HEPE. The stereospecificity of its synthesis and action suggests a targeted and regulated biological function.

Biosynthesis of this compound

The primary route for this compound synthesis is the enzymatic oxygenation of EPA by 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene.[1][2] This enzyme catalyzes the stereospecific insertion of molecular oxygen into EPA, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). This unstable intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable this compound.[3] While 12R-LOX is the specific enzyme for the R-isomer, other enzymes like cytochrome P450s can produce racemic mixtures of 12-HETE, with a predominance of the R-stereoisomer, from arachidonic acid, a related omega-6 fatty acid.[3]

The expression of 12R-LOX is tissue-specific, with notable levels found in the skin and epithelial tissues.[4] In human psoriatic scales, the biosynthesis of 12(R)-HETE, the arachidonic acid-derived analogue, has been demonstrated to occur via a 12R-lipoxygenase pathway.[2][5]

Figure 1: Biosynthesis pathway of this compound from EPA.

Signaling Pathways and Mechanism of Action

The precise signaling pathways of this compound are an active area of research. Much of the current understanding is extrapolated from studies on its S-enantiomer, 12(S)-HEPE, and the arachidonic acid-derived analogue, 12(S)-HETE.

Recent studies have identified 12-HEPE as a "batokine" released from brown adipose tissue (BAT) upon cold stimulation.[1] It is proposed to act in an endocrine or paracrine fashion to enhance glucose uptake in adipocytes and skeletal muscle. This action is mediated through a Gs protein-coupled receptor (GPCR), leading to the activation of the PI3K/Akt signaling pathway, which is similar to insulin (B600854) signaling.[1] While the specific receptor for this compound remains to be definitively identified, studies on the related molecule 12(S)-HETE suggest potential interactions with the leukotriene B4 receptor 2 (BLT2) and the G protein-coupled receptor GPR31.[3][6]

In keratinocytes, 12-HEPE has been shown to inhibit the expression of neutrophil chemoattractants CXCL1 and CXCL2 by acting through the retinoid X receptor α (RXRα).[7]

Figure 2: Proposed signaling pathway for 12-HEPE-mediated glucose uptake.

Physiological Functions and Pathological Relevance

Metabolic Regulation

12-HEPE plays a significant role in glucose metabolism and cold adaptation.[1] Cold exposure or β3-adrenergic stimulation increases the circulating levels of 12-LOX derived lipids, including 12-HEPE, in both mice and humans.[1] This lipid mediator, secreted from brown fat, enhances glucose uptake into adipocytes and skeletal muscle, thereby improving overall glucose homeostasis.[1] Consequently, plasma levels of 12-LOX products show a negative correlation with Body Mass Index (BMI) and insulin resistance (HOMA-IR).[1]

Inflammation and Resolution

As a derivative of an omega-3 fatty acid, this compound is implicated in the resolution of inflammation.[8] It has been shown to alleviate contact hypersensitivity by downregulating the expression of neutrophil chemokines CXCL1 and CXCL2 in keratinocytes.[7] This anti-inflammatory action is mediated through the retinoid X receptor α.[7] The topical application of 12-HEPE was found to be more effective than intraperitoneal injection in ameliorating inflammation in a mouse model of contact hypersensitivity.[9]

Skin Pathophysiology

The enzyme responsible for this compound synthesis, 12R-LOX, is prominently expressed in the skin.[2][4] An unusual arachidonic acid metabolite, 12(R)-HETE, is found in increased concentrations in the involved epidermis of psoriasis patients.[2][5] This suggests that the 12R-LOX pathway may be a potential therapeutic target for proliferative skin diseases.

Platelet Function

The S-enantiomer, 12(S)-HEPE, is the primary oxylipin produced by platelets in the presence of EPA and has been shown to inhibit agonist-stimulated platelet aggregation, granule secretion, and integrin activation.[10] While the direct effects of this compound on platelet function are less clear, the significant bioactivity of its stereoisomer suggests that this is a promising area for further investigation.

Quantitative Data

The following tables summarize the available quantitative data for 12-HEPE and related metabolites.

Table 1: Circulating Levels of 12-LOX Products in Mice

| Analyte | Condition | Concentration (nM) | Species | Source |

|---|---|---|---|---|

| 12-HEPE | Male C57BL/6 mice, 7 days at 5°C | ~50 | Mouse | [1] |

| 14-HDHA | Male C57BL/6 mice, 7 days at 5°C | ~15 | Mouse | [1] |

| 12-HETE | Male C57BL/6 mice, 7 days at 5°C | ~25 | Mouse |[1] |

Note: The data above are from targeted lipidomics analysis. Non-targeted analyses showed relative increases upon cold exposure.[1]

Table 2: In Vitro Activity of 12-HEPE

| Assay | Treatment | Effect | Cell Type | Source |

|---|---|---|---|---|

| Glucose Uptake | 12(S)-HEPE | Increased glucose uptake | Murine brown adipocytes | [1] |

| Platelet Aggregation | 12(S)-HEPE | Inhibition | Human platelets | [10] |

| Gene Expression | 12-HEPE | Inhibition of CXCL1/CXCL2 | Human keratinocytes |[7] |

Experimental Protocols

Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples.

1. Sample Preparation and Extraction:

-

Homogenize tissue samples or use plasma/serum directly.

-

Add an internal standard (e.g., a deuterated version of 12-HEPE) to the sample.

-

Perform lipid extraction using a method like the Bligh and Dyer procedure or solid-phase extraction (SPE).[2] For plasma, protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation is common.

2. LC Separation:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.[8]

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid or acetic acid to improve ionization.[8]

3. MS/MS Detection:

-

Utilize electrospray ionization (ESI) in the negative ion mode.[8]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transition for 12-HEPE (e.g., m/z 319 -> specific fragment ion) and the internal standard.[8]

4. Quantification:

-

Generate a standard curve using known concentrations of a 12-HEPE analytical standard.

-

Quantify the amount of 12-HEPE in the sample by comparing its peak area relative to the internal standard against the standard curve.

Figure 3: General workflow for this compound quantification.

In Vitro Glucose Uptake Assay

This protocol is adapted from methodologies used to assess the effect of 12-HEPE on glucose uptake in adipocytes.[1]

1. Cell Culture and Differentiation:

-

Culture murine brown pre-adipocytes in appropriate growth medium.

-

Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and rosiglitazone).

2. Treatment and Glucose Uptake Measurement:

-

Starve differentiated adipocytes in a serum-free medium for several hours.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

To identify the signaling pathway, pre-incubate with inhibitors (e.g., Wortmannin for PI3K) before adding this compound.[1]

-

Initiate glucose uptake by adding a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose. Insulin is used as a positive control.

-

Incubate for 30-60 minutes at 37°C.

3. Analysis:

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells.

-

If using a fluorescent analog, measure the fluorescence using a plate reader.

-

If using a radiolabeled analog, measure the radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

Therapeutic Potential and Future Directions

The discovery of this compound's role as a mediator of glucose metabolism and its anti-inflammatory properties positions it as a promising therapeutic agent or a target for drug development.[1] Its ability to enhance glucose uptake through an insulin-like pathway suggests potential applications in treating type 2 diabetes and other metabolic disorders.[1] Furthermore, its function in resolving inflammation, particularly in the skin, opens avenues for developing novel treatments for inflammatory dermatoses like psoriasis and contact hypersensitivity.[2][7]

Future research should focus on:

-

Receptor Identification: Deorphanizing the specific receptor(s) for this compound is critical to understanding its mechanism of action and for designing targeted therapeutics.

-

Pharmacokinetics and Stability: A thorough investigation of the in vivo stability, distribution, and metabolism of this compound is necessary for its development as a drug.

-

Clinical Studies: Translating the promising preclinical findings into human studies will be essential to validate its therapeutic efficacy in metabolic and inflammatory diseases.

-

Structure-Activity Relationship: Synthesizing and testing this compound analogs could lead to the development of more potent and stable mimetics with improved therapeutic profiles.

Conclusion

This compound is a stereospecific lipid mediator with significant and diverse biological activities. From its role as a "batokine" regulating systemic glucose metabolism to its function as a pro-resolving agent in inflammation, this compound represents an exciting molecule at the intersection of metabolism and immunology. This technical guide provides a foundational understanding of its biology and offers methodologies to facilitate further research into this promising bioactive lipid. The continued exploration of the 12R-LOX/12(R)-HEPE axis is poised to uncover new therapeutic strategies for a range of human diseases.

References

- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The EPA oxylipin, 12-HEPE, directly regulates human platelet activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of 12(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. While initially identified as a product of 12S-lipoxygenase in platelets, subsequent research unveiled the existence of its stereoisomer, 12(R)-HETE. This enantiomer, formally known as 12(R)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, is generated by distinct enzymatic pathways and exhibits unique biological activities. This technical guide provides an in-depth overview of the discovery, biosynthesis, initial characterization, and key experimental protocols related to 12(R)-HETE for researchers and professionals in drug development.

Discovery and Biosynthesis

The presence of 12-HETE in human skin was first reported in 1975 in the epidermis of individuals with psoriasis. Later chiral analysis revealed that the major enantiomer present was, in fact, 12(R)-HETE. This discovery was significant because, at the time, all known mammalian lipoxygenases produced S-configuration products. The primary enzyme responsible for the stereospecific synthesis of 12(R)-HETE is 12R-lipoxygenase (12R-LOX) , encoded by the ALOX12B gene, which is predominantly expressed in the skin and cornea.

The biosynthesis of 12(R)-HETE proceeds via two main pathways:

-

The 12R-Lipoxygenase (12R-LOX) Pathway: Arachidonic acid is converted by 12R-LOX into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, particularly glutathione (B108866) peroxidases (GPX).

-

The Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can also metabolize arachidonic acid to produce a mixture of 12(S)- and 12(R)-HETE, with the R stereoisomer often predominating.

Further metabolism of 12(R)-HpETE in the epidermis can occur via epidermis-type lipoxygenase 3 (eLOX3), leading to the formation of specific hepoxilins and 12-oxo-ETE.

Caption: Biosynthesis pathways of this compound from arachidonic acid.

Initial Characterization and Biological Activity

12(R)-HETE is an eicosanoid, a signaling molecule derived from a 20-carbon fatty acid. Its initial characterization focused on tissues where it was most abundant, such as the skin and the cornea.

-

In Skin: 12(R)-HETE is the predominant 12-HETE enantiomer in psoriatic lesions and is linked to the regulation of epidermal barrier function. The enzyme responsible, 12R-LOX, is crucial for normal skin development.

-

In the Cornea: The corneal epithelium endogenously produces 12(R)-HETE, where it acts as a potent inhibitor of Na+/K+-ATPase activity.

-

Intraocular Pressure: Topical application of 12(R)-HETE has been shown to significantly lower intraocular pressure in rabbits in a dose-dependent manner, an effect not observed with its 12(S) stereoisomer.

-

Inflammation: Like other eicosanoids, 12(R)-HETE is involved in inflammatory processes. It has been identified as a pro-inflammatory mediator in atopic dermatitis models and allergic asthma.

Signaling Mechanisms

The signaling mechanisms for 12(R)-HETE are less defined than for its S-enantiomer, which has a high-affinity G protein-coupled receptor, GPR31. However, studies suggest that 12(R)-HETE can exert its effects through several mechanisms:

-

Leukotriene B4 Receptor 2 (BLT2): Both 12(S)- and 12(R)-HETE can mediate responses through the low-affinity leukotriene B4 receptor, BLT2.

-

Thromboxane A2 Receptor (TP): 12(R)-HETE can act as a competitive inhibitor at the TP receptor, potentially influencing vascular tone.

Further research is required to fully elucidate the specific receptors and downstream signaling cascades activated by 12(R)-HETE.

Data Summary

Table 1: Key Enzymes in 12-HETE Biosynthesis

| Enzyme | Gene (Human) | Primary Product(s) | Stereospecificity | Primary Location(s) |

| 12R-Lipoxygenase (12R-LOX) | ALOX12B | 12(R)-HpETE | R-enantiomer (>98%) | Skin, Cornea, Epithelium |

| Platelet-type 12-Lipoxygenase (12S-LOX) | ALOX12 | 12(S)-HpETE | S-enantiomer | Platelets, Leukocytes, Skin |

| 12/15-Lipoxygenase (12/15-LOX) | ALOX15 | 12(S)-HpETE, 15(S)-HpETE | S-enantiomer | Macrophages, Eosinophils |

| Cytochrome P450s (CYP) | Various | 12-HETE, other HETEs | Racemic mixture (R > S) | Liver, various tissues |

| Glutathione Peroxidase (GPX) | GPX1, GPX2, GPX4 | Reduces HpETE to HETE | N/A | Ubiquitous |

Table 2: Comparative Biological Activities of 12-HETE Enantiomers

| Activity | This compound | 12(S)-HEPE |

| Primary Receptor(s) | BLT2 (low affinity), TP (inhibitor) | GPR31 (high affinity), BLT2 (low affinity) |

| Effect on Intraocular Pressure | Potent reduction | No significant effect |

| Role in Skin | Epidermal barrier function | Inflammation, cell proliferation |

| Pancreatic Islet Function | Less potent effects | Reduces insulin (B600854) secretion, induces apoptosis |

| Prostate Cancer Cell Proliferation | No significant effect | Promotes proliferation and survival |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Biological Samples

This protocol outlines a general procedure for the extraction and purification of 12-HETE from tissues (e.g., skin, psoriatic scales) for subsequent analysis.

-

Homogenization: Sonicate or homogenize the tissue sample (20-100 mg) in an appropriate buffer (e.g., Medium 199 or PBS) on ice.

-

Lipid Extraction (Bligh and Dyer Method):

-

To the homogenate, add a mixture of chloroform (B151607):methanol (1:2, v/v) to create a single-phase system.

-

Add chloroform and water to separate the mixture into aqueous and organic phases.

-

Vortex and centrifuge to pellet the tissue debris.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC injection (e.g., methanol/water mixture).

-

Purification by HPLC:

-

Reverse-Phase HPLC (RP-HPLC): Perform an initial purification using a C18 column (e.g., Beckman 5-μ ODS Ultrasphere) with a mobile phase such as Methanol:Water:Acetic Acid (80:20:0.01, v/v/v) to separate HETEs from other lipids.

-

Straight-Phase HPLC (SP-HPLC): For further purification and separation from other HETE isomers, use a silica (B1680970) column (e.g., Alltech 5-μ Econosil) with a mobile phase like Hexane:Isopropanol:Acetic Acid (100:2:0.1, v/v/v).

-

Protocol 2: Chiral Separation and Quantification by LC-MS/MS

This protocol is essential for distinguishing and quantifying 12(R)-HETE from 12(S)-HETE.

-

Sample Preparation: Use purified extracts from Protocol 1. Add an internal standard (e.g., 12(S)-HETE-d8) to each sample for accurate quantification.

-

Chromatography:

-

Column: Use a chiral column (e.g., Lux Amylose-2 or Chiralcel OD).

-

Mobile Phase: Employ a gradient elution system. For example, a gradient of acetonitrile (B52724) in 0.1% aqueous formic acid.

-

Flow Rate: A low flow rate (e.g., 50-200 µL/min) is often required for optimal chiral separation.

-

-

Mass Spectrometry:

-

Ionization: Use negative mode electrospray ionization (ESI-).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: The characteristic transition for 12-HETE is m/z 319 → 179. Monitor the corresponding transition for the deuterated internal standard.

-

-

Quantification: Create a standard curve using synthetic 12(R)- and 12(S)-HETE standards. Calculate the concentration of each enantiomer in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Protocol 3: Molecular Cloning and Expression of 12R-Lipoxygenase (ALOX12B)

This protocol was key to definitively proving that 12(R)-HETE is the product of a distinct lipoxygenase.

-

RNA Extraction & cDNA Synthesis: Extract total RNA from a relevant source, such as normal human keratinocytes. Prepare first-strand cDNA using an oligo(dT) primer and reverse transcriptase.

-

Polymerase Chain Reaction (PCR):

-

Design specific primers based on the known or suspected sequence of the human ALOX12B gene.

-

Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the gene.

-

-

Cloning: Ligate the purified PCR product into a suitable expression vector (e.g., a mammalian expression vector like pcDNA3.1).

-

Transfection and Expression:

-

Transfect the expression vector containing the ALOX12B cDNA into a host cell line that does not endogenously produce 12-HETE (e.g., HeLa or HEK293 cells).

-

Allow the cells to express the protein for 24-48 hours.

-

-

Functional Assay:

-

Harvest the transfected cells and incubate them with exogenous arachidonic acid (e.g., 20 µM for 30 minutes).

-

Extract the lipids from the cells and media as described in Protocol 1.

-

Analyze the products using chiral LC-MS/MS (Protocol 2) to confirm the stereospecific production of 12(R)-HETE.

-

Caption: Experimental workflow for this compound analysis.

Conclusion

The discovery of 12(R)-HETE and its dedicated biosynthetic enzyme, 12R-lipoxygenase, expanded the known complexity of the arachidonic acid cascade. Initial characterization has established its importance in skin and corneal physiology and implicated it in inflammation and the regulation of intraocular pressure. The distinct biological activities of 12(R)-HETE compared to its 12(S) counterpart underscore the critical importance of stereochemistry in lipid mediator signaling. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the roles of 12(R)-HETE in health and disease, paving the way for the potential development of novel therapeutic agents targeting this specific pathway.

An In-depth Technical Guide on 12(R)-HEPE and its Role in Glucose Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

12(R)-hydroxyeicosapentaenoic acid, or 12(R)-HEPE, is an active lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This molecule is synthesized through the enzymatic action of 12-lipoxygenase (12-LOX). Recent scientific investigations have highlighted this compound and its stereoisomer, 12(S)-HEPE, as significant signaling molecules in the regulation of glucose homeostasis. Specifically, these molecules, termed "batokines," are released from brown adipose tissue (BAT) in response to stimuli such as cold exposure or β3-adrenergic stimulation.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's function in glucose metabolism, its mechanism of action, and detailed protocols for its study.

Chemical Properties of this compound

| Property | Value |

| Full Name | (5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| Source | Metabolite of Eicosapentaenoic Acid (EPA) |

| Enzyme | 12-Lipoxygenase (12-LOX) |

Role in Glucose Metabolism

12-HEPE plays a crucial role in enhancing glucose uptake and improving overall glucose metabolism. It functions as an endocrine and paracrine factor, primarily targeting adipocytes and skeletal muscle cells.[1][2] The release of 12-HEPE from brown adipose tissue is a key mechanism by which BAT communicates with other tissues to regulate systemic energy balance.[1]

Quantitative Effects on Glucose Metabolism

The following table summarizes the key quantitative findings from studies on the effects of 12(S)-HEPE, a closely related and more extensively studied isomer of this compound. The biological activities are expected to be similar.

| Experimental Model | Treatment | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | Intraperitoneal injection of 12(S)-HEPE | Marked improvement in glucose tolerance. | [1] |

| Lean Mice | Acute treatment with 12(S)-HEPE | Significantly increased [³H]2-deoxyglucose uptake into BAT and skeletal muscle. | [3] |

| Differentiated Murine Brown Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [1][3] |

| Differentiated Human Brown Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |

| C2C12 Myotubes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [1][3] |

| Differentiated Murine White Adipocytes (3T3-F442A) | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |

| Differentiated Human White Adipocytes | In vitro treatment with 12(S)-HEPE | Increased glucose uptake. | [3] |

Signaling Pathway

12-HEPE exerts its effects on glucose metabolism through a specific intracellular signaling cascade. It acts via a G-protein coupled receptor (GPCR), although the specific receptor has not yet been identified.[4] The activation of this receptor initiates a downstream pathway analogous to insulin (B600854) signaling.

Gs-Protein Coupled Receptor (GsPCR) Activation

Studies have shown that the effects of 12-HEPE on glucose uptake are mediated by a Gs-protein coupled receptor (GsPCR).[1] Inhibition of Gs protein signaling abolishes the 12-HEPE-induced glucose uptake.[1]

PI3K/Akt/GLUT4 Pathway

Following the activation of the GsPCR, the signaling cascade involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[1] This pathway is a well-established regulator of glucose transport. Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[5] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.[1]

Figure 1. Signaling pathway of this compound-mediated glucose uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in glucose metabolism.

In Vivo Administration of 12(S)-HEPE and Glucose Tolerance Test (GTT) in Mice

This protocol describes the intraperitoneal (i.p.) administration of 12(S)-HEPE to mice followed by a glucose tolerance test to assess its effect on glucose homeostasis in vivo.

Materials:

-

12(S)-HEPE

-

Vehicle (e.g., saline or PBS with a carrier like ethanol)

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Syringes and needles for i.p. injection

-

Mice (e.g., C57BL/6J, diet-induced obese models)

Procedure:

-

Animal Preparation: Fast mice overnight (approximately 12-16 hours) with free access to water.[6][7]

-

Baseline Blood Glucose: Measure and record the baseline blood glucose level from the tail vein.

-

12(S)-HEPE Administration: Administer 12(S)-HEPE or vehicle via intraperitoneal injection. A typical dose might be in the range of 1-10 µg/kg body weight.

-

Glucose Challenge: 30 minutes after the 12(S)-HEPE or vehicle injection, administer a glucose solution (e.g., 2 g/kg body weight) via i.p. injection.[6]

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6][7]

-

Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the 12(S)-HEPE-treated group compared to the vehicle group indicates improved glucose tolerance.

Figure 2. Workflow for in vivo glucose tolerance test.

In Vitro [³H]2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the rate of glucose uptake in cultured cells by quantifying the uptake of a radiolabeled glucose analog, [³H]2-deoxyglucose.

Materials:

-

Differentiated adipocytes (e.g., from 3T3-L1 or primary culture) or myotubes (e.g., C2C12)

-

12(S)-HEPE

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

[³H]2-deoxyglucose

-

Cytochalasin B (as a negative control for glucose transport)

-

Insulin (as a positive control)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate cells to mature adipocytes or myotubes in appropriate multi-well plates.

-

Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free medium to reduce basal glucose uptake.

-

Pre-incubation: Wash cells with KRPH buffer and pre-incubate with KRPH buffer for 30 minutes at 37°C.

-

Treatment: Treat the cells with 12(S)-HEPE (e.g., 100 nM), vehicle, insulin (e.g., 100 nM), or cytochalasin B for 30 minutes at 37°C.

-

Glucose Uptake: Add [³H]2-deoxyglucose (e.g., 0.5 µCi/mL) to each well and incubate for 5-10 minutes at 37°C.

-

Wash: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of each well.

Figure 3. Workflow for in vitro [³H]2-deoxyglucose uptake assay.

Conclusion and Future Directions

This compound has emerged as a novel regulator of glucose metabolism, acting as a batokine to enhance glucose uptake in key metabolic tissues. Its insulin-like signaling mechanism through a GsPCR and the PI3K/Akt/GLUT4 pathway presents a promising avenue for the development of new therapeutic strategies for metabolic disorders such as type 2 diabetes.

Future research should focus on:

-

Identification of the specific GsPCR for this compound: This will be crucial for targeted drug development.

-

In-depth investigation of the therapeutic potential of this compound and its analogs: This includes long-term studies in animal models of metabolic disease.

-

Elucidation of the regulation of 12-LOX expression and activity in BAT: Understanding how this compound production is controlled will provide further insights into its physiological role.

The continued exploration of the biology of this compound and other specialized pro-resolving mediators holds significant promise for advancing our understanding and treatment of metabolic diseases.

References

- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Lipoxygenase Regulates Cold Adaptation and Glucose Metabolism by Producing the Omega-3 Lipid 12-HEPE from Brown Fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yhtsenglab.org [yhtsenglab.org]

- 4. Leveraging GPCR signaling in thermogenic fat to counteract metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

The Interaction of 12(R)-HEPE with Cellular Receptors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and its cellular receptors. While research has more extensively focused on its stereoisomer, 12(S)-HEPE, emerging evidence suggests that both molecules share similar biological activities, including anti-inflammatory and metabolic regulatory functions. This guide will detail the identified cellular receptors for 12-HEPE, primarily the G-protein coupled receptor 120 (GPR120) and the nuclear receptor Retinoid X Receptor alpha (RXRα). It will further elucidate the downstream signaling pathways activated upon ligand binding, present available quantitative data, and provide detailed experimental protocols for studying these interactions.

Introduction

This compound is an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] This lipid mediator is implicated in a variety of physiological processes, with a growing interest in its therapeutic potential. Understanding its interaction with cellular receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways.

Cellular Receptors for this compound

Current research has identified two primary receptors that interact with 12-HEPE:

-

G-Protein Coupled Receptor 120 (GPR120): Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is a cell surface receptor that is activated by medium to long-chain fatty acids, including omega-3 fatty acids.[3][4] Studies have shown that 12-HEPE can activate GPR120, initiating downstream signaling cascades.[5]

-

Retinoid X Receptor Alpha (RXRα): RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[6] Evidence suggests that 12-HEPE can act as a ligand for RXRα, thereby modulating the transcription of target genes involved in inflammation and metabolism.[4]

Signaling Pathways

The interaction of this compound with its receptors triggers distinct downstream signaling pathways that mediate its biological effects.

GPR120 Signaling

Activation of GPR120 by 12-HEPE leads to the engagement of two major signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for metabolic regulation. Upon GPR120 activation, the Gαq/11 subunit activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[4]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and inflammation. GPR120 activation can lead to the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1/2), part of the Mitogen-activated protein kinase (MAPK) cascade.[5]

RXRα Signaling

As a nuclear receptor, RXRα, upon binding to 12-HEPE, translocates to the nucleus and forms a heterodimer with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription. One of the key outcomes of this pathway is the downregulation of pro-inflammatory chemokines, such as CXCL1 and CXCL2, in keratinocytes.[4][6]

Quantitative Data

Quantitative data on the binding affinity and functional potency of this compound for its receptors are limited in publicly available literature. Most studies have focused on the S-isoform or used mixtures. The following table summarizes available data for related compounds and serves as a reference point.

| Ligand | Receptor | Assay Type | Value | Reference |

| Omega-3 Fatty Acids (general) | GPR120 | SRE-luc Reporter Assay | EC₅₀: 1-10 µM | [7] |

| GW9508 (synthetic agonist) | GPR120 | β-arrestin2 Recruitment | pEC₅₀: 5.1 ± 0.1 | [8] |

| Oleic Acid | GPR120 | β-arrestin2 Recruitment | pEC₅₀: 4.4 ± 0.1 | [8] |

| Compound 14d (synthetic agonist) | GPR120 | Calcium Flux Assay | EC₅₀: 304–681 nM | [9] |

| Grifolic acid 7 | GPR120 | Proliferation Inhibition | IC₅₀: 5.7 µM | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the interaction of this compound with its cellular receptors.

GPR120 Activation Assay (Calcium Mobilization)

This protocol describes a method to measure the activation of GPR120 by assessing intracellular calcium mobilization.

Materials:

-

GPR120-expressing cells (e.g., CHO or HEK293 cells)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed GPR120-expressing cells into 96-well plates at a suitable density and incubate overnight.

-

Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions and incubate with the cells.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Measurement:

-

Establish a stable baseline fluorescence reading.

-

Add the this compound dilutions to the wells.

-

Immediately begin kinetic fluorescence reading to capture the calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

RXRα Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the activation of RXRα by measuring the expression of a reporter gene.

Materials:

-

Host cell line (e.g., HEK293T)

-

Expression vector for RXRα

-

Luciferase reporter vector containing an RXR response element (RXRE)

-

Transfection reagent

-

96-well white, opaque plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates.

-

Transfection: Co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter vector.

-

Treatment: After a suitable incubation period, treat the cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the fold induction against the concentration of this compound to determine the EC₅₀.

Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol describes the detection of phosphorylated Akt and ERK as markers of pathway activation.

References

- 1. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omega-3 polyunsaturated fatty acids and its metabolite 12-HEPE rescue busulfan disrupted spermatogenesis via target to GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Distinction and Biological Significance of 12(R)-HEPE and 12(S)-HEPE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, derived from the oxygenation of polyunsaturated fatty acids, are a class of potent lipid mediators integral to a vast array of physiological and pathological processes. Among these, 12-hydroxyeicosapentaenoic acid (12-HEPE), a metabolite of eicosapentaenoic acid (EPA), has garnered significant attention for its roles in inflammation, glucose metabolism, and platelet function.[1][2] 12-HEPE exists as two distinct stereoisomers, 12(R)-HEPE and 12(S)-HEPE, which, despite having identical chemical formulas, exhibit unique biological activities. This technical guide provides an in-depth exploration of the core structural differences between these enantiomers, their distinct biosynthetic pathways, their differential biological functions, and the experimental protocols necessary for their separation and characterization.

The Core Structural Difference: Chirality at C-12

The fundamental distinction between this compound and 12(S)-HEPE lies in their stereochemistry. They are enantiomers, meaning they are non-superimposable mirror images of each other. This difference arises from the spatial orientation of the hydroxyl (-OH) group at the 12th carbon position of the eicosapentaenoic acid backbone.

-

12(S)-HEPE : The 'S' designation, from the Latin sinister (left), indicates that according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around the chiral center (C-12) is counter-clockwise. Its full IUPAC name is (5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid.[3]

-

This compound : The 'R' designation, from the Latin rectus (right), indicates a clockwise arrangement of substituents around the C-12 chiral center.

This seemingly minor variation in three-dimensional structure is the primary determinant of their specific interactions with enzymes and receptors, leading to distinct downstream biological effects.

Biosynthesis: An Enzymatically Controlled Divergence

The stereochemical fate of EPA metabolism is dictated by the specific lipoxygenase (LOX) or cytochrome P450 (CYP) enzyme that catalyzes the oxygenation reaction.

-

12(S)-HEPE Synthesis : This isomer is predominantly synthesized by the "platelet-type" 12-lipoxygenase (12-LOX, encoded by the ALOX12 gene).[1] This enzyme stereospecifically abstracts a hydrogen atom and inserts oxygen to form the precursor 12(S)-hydroperoxyeicosapentaenoic acid (12-HpEPE), which is subsequently reduced to 12(S)-HEPE by cellular peroxidases like glutathione (B108866) peroxidase.[4]

-

This compound Synthesis : The R-enantiomer is generated by a distinct enzyme, 12R-lipoxygenase (12R-LOX, encoded by the ALOX12B gene), which is primarily expressed in the skin and cornea.[1][5] Additionally, cytochrome P450 enzymes can metabolize EPA to produce mixtures of 12(S)- and this compound, often with the R-stereoisomer predominating.[6]

The enzymatic origin is the critical factor that separates the production of these two distinct signaling molecules within the body.

Caption: Biosynthetic pathways of 12(S)-HEPE and this compound from EPA.

Quantitative Data and Comparative Summary

The precise quantification of each enantiomer is crucial for understanding their roles. The following tables summarize their key attributes.

Table 1: Core Differences Between this compound and 12(S)-HEPE

| Feature | 12(S)-HEPE | This compound |

| IUPAC Name | (5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid[3] | (5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |

| Stereochemistry | S-configuration at C-12 | R-configuration at C-12 |

| Primary Enzyme | 12-Lipoxygenase (12-LOX / ALOX12)[1] | 12R-Lipoxygenase (12R-LOX / ALOX12B)[1] |

| Key Tissues | Platelets, Brown Adipose Tissue, Leukocytes[1][4] | Skin, Cornea[1][7] |

| Known Roles | Anti-platelet activity, pro-resolving, improves glucose uptake[1][2] | Primarily associated with skin barrier function (inferred from 12(R)-HETE)[8] |

Table 2: Biological Activity and Concentration Data

| Parameter | Finding | Organism/Model | Citation |

| Circulating Levels | Significantly lower levels of 12-HEPE in overweight and obese humans compared to lean individuals. | Human | [1] |

| Cold Exposure | Cold stimulation increases the biosynthesis and release of 12-LOX metabolites, including 12-HEPE, from brown adipose tissue (BAT). | Mouse, Human | [1] |

| Platelet Aggregation | 12(S)-HEPE potently inhibits agonist-stimulated platelet aggregation, granule secretion, and integrin activation. | Human (in vitro) | [2] |

| Glucose Metabolism | Cold-induced 12-HEPE acts as a "batokine" to promote glucose uptake into adipocytes and skeletal muscle. | Mouse | [1] |